2,3-Dihydroxypropane-1-sulfonate

Description

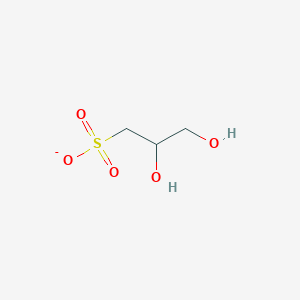

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxypropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFUJZAAZJXMIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O5S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a significant role in the global biogeochemical sulfur cycle.[1] It is a key intermediate in the breakdown of sulfoquinovose, a sulfonated sugar produced by photosynthetic organisms like marine algae and plants.[2][3] Emerging research has also identified DHPS in the human gut metabolome, suggesting a potential link to microbial sulfur metabolism and metabolic dysregulation.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and experimental methodologies associated with DHPS.

Chemical Structure and Properties

This compound is an organosulfonate oxoanion and the conjugate base of 2,3-dihydroxy-1-propanesulfonic acid.[4] Its structure consists of a three-carbon propane (B168953) backbone with hydroxyl groups on the second and third carbons and a sulfonate group on the first carbon.

Chemical Identifiers:

-

IUPAC Name: this compound[4]

-

Molecular Formula: C₃H₇O₅S⁻[4]

-

SMILES: C(C(CS(=O)(=O)[O-])O)O[4]

-

InChI: InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8)/p-1[4]

-

InChIKey: YPFUJZAAZJXMIP-UHFFFAOYSA-M[4]

The parent compound, 2,3-dihydroxy-1-propanesulfonic acid, has the following IUPAC name: 2,3-dihydroxypropane-1-sulfonic acid.[5]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent acid is presented below.

| Property | This compound (C₃H₇O₅S⁻) | 2,3-Dihydroxy-1-propanesulfonic acid (C₃H₈O₅S) | Reference |

| Molecular Weight | 155.15 g/mol | 156.16 g/mol | [4][5] |

| Exact Mass | 155.00141949 Da | 156.00924453 Da | [4][5] |

| XLogP3 | -2.3 | -2.2 | [4][5] |

| Hydrogen Bond Donor Count | 2 | 3 | [6] |

| Hydrogen Bond Acceptor Count | 5 | 5 | [6] |

| Rotatable Bond Count | 3 | 3 | [6] |

| Complexity | 158 | 154 | [6][7] |

| Topological Polar Surface Area | 106 Ų | 103 Ų | [4][7] |

| Covalently-Bonded Unit Count | 2 | 1 | [6] |

Biological Significance and Metabolic Pathways

DHPS is a crucial molecule in sulfur metabolism across different biological systems, from marine ecosystems to the human gut.

Role in Marine Environments

In marine environments, DHPS is a major component of the cytosol of diatoms (at concentrations of approximately 3 mM) and is produced by marine algae.[3] It serves as a carbon and sulfur source for marine heterotrophic bacteria, such as those from the Roseobacter clade.[2][3][8] These bacteria have evolved specific pathways to metabolize the different stereoisomers of DHPS.

Aerobic Degradation of DHPS in Cupriavidus pinatubonensis

Cupriavidus pinatubonensis utilizes a multi-enzyme system for the aerobic degradation of DHPS. This pathway involves the racemization of (S)-DHPS and subsequent oxidation to (R)-sulfolactate, which is then cleaved to release sulfite.[9]

Caption: Aerobic degradation pathway of DHPS in Cupriavidus pinatubonensis.

Diverse Desulfonation Pathways in Roseobacter Clade

Marine bacteria of the Roseobacter clade exhibit diverse enzymatic strategies for DHPS desulfonation. Following the initial oxidation of DHPS by hydrogenases, different sulfo-lyases are employed.[8]

Caption: Divergent DHPS desulfonation pathways in marine Roseobacter bacteria.

Role in the Human Gut Microbiome

Recent studies have detected DHPS in human stool samples, linking it to the gut metabolome.[1] The degradation of DHPS by gut microbes can lead to the production of hydrogen sulfide (B99878) (H₂S), a molecule with complex roles in gut health and disease.[1][9] Lower levels of DHPS have been observed in individuals with neurodegenerative diseases and in those who use e-cigarettes or smoke tobacco/cannabis, suggesting its potential as a biomarker for gut dyshomeostasis.[1]

Experimental Protocols

This section details key experimental methodologies for the study of DHPS, synthesized from published literature.

Synthesis of R- and S-DHPS

The enantiomers of DHPS can be chemically synthesized for use in metabolic studies.[10]

-

Starting Materials: Utilize appropriate chiral precursors to establish the stereochemistry at the C2 position.

-

Sulfonation: Introduce the sulfonate group at the C1 position, typically via reaction with a sulfonating agent. A common method involves the reaction of a suitable precursor with 1,3-propane sultone.[11]

-

Purification: Purify the final products using techniques such as recrystallization and azeotropic distillation.[11]

-

Verification: Confirm the structure and purity of the synthesized R- and S-DHPS using Nuclear Magnetic Resonance (¹H-NMR) and High-Performance Liquid Chromatography (HPLC).[10][11]

Detection and Quantification of DHPS by UHPLC-HRMS

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry is a standard method for analyzing DHPS in biological samples.[1][10]

-

Sample Preparation: Extract metabolites from samples (e.g., fecal samples, bacterial cultures) using appropriate solvent systems.

-

Chromatographic Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column, such as a UHPLC BEH Amide column (1.7 µm, 2.1 mm × 100 mm).[10]

-

Mobile Phase: Employ a gradient of acetonitrile (B52724) (Solvent A) and an aqueous buffer like 10 mM ammonium (B1175870) acetate (B1210297) (Solvent B).[10]

-

Flow Rate: A typical flow rate is 0.25 ml/min.[10]

-

Injection Volume: Inject a small volume, for example, 2 µl.[10]

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative mode to detect the [M-H]⁻ ion of DHPS.[10]

-

Analysis: Perform untargeted or targeted profiling to identify and quantify DHPS based on its accurate mass and retention time.

-

DHPS Dehydrogenase Enzyme Assays

The activity of enzymes that oxidize DHPS can be monitored by measuring the formation of NADH.[10]

-

Reaction Mixture: Prepare a reaction buffer containing the purified DHPS dehydrogenase enzyme (e.g., HpsO, HpsN, HpsP), the substrate (R- or S-DHPS), and the cofactor NAD⁺.

-

Initiation: Start the reaction by adding the substrate.

-

Monitoring: Continuously monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance curve.

Protein Purification and Crystallization

To characterize DHPS-metabolizing enzymes, they must be purified and, for structural studies, crystallized.[10]

-

Expression and Lysis: Overexpress the target protein in a suitable host (e.g., E. coli) and lyse the cells to release the protein.

-

Chromatography: Purify the protein using a series of chromatography steps, such as anion-exchange chromatography.[3]

-

Purity Check: Assess protein purity using SDS-PAGE.[3]

-

Crystallization:

-

Method: Use vapor diffusion methods, such as the hanging-drop technique.[10]

-

Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and salts). For example, RpHpsO was crystallized using 0.1 M sodium citrate (B86180) pH 5.4 and 0.8 M sodium formate.[10]

-

Cryoprotection: Before X-ray diffraction analysis, soak the crystals in a cryoprotectant solution (e.g., containing 20% glycerol) and flash-cool in liquid nitrogen.[10]

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the interaction of DHPS with specific enzymes.

| Enzyme | Ligand | Method | Binding Affinity (K_D) | Reference |

| RpHpsO | R-DHPS | Surface Plasmon Resonance (SPR) | 0.33 mM | [10] |

| RpHpsN | R-DHPS | Surface Plasmon Resonance (SPR) | 0.86 mM | [10] |

| RpHpsP | S-DHPS | Surface Plasmon Resonance (SPR) | 0.74 mM | [10] |

Conclusion

This compound is a metabolically significant organosulfonate with diverse roles in marine microbial ecology and potential implications for human health. Its unique chemical structure underpins its function as a key node in the global sulfur cycle. The experimental protocols and quantitative data presented here provide a foundation for researchers and drug development professionals to further investigate the enzymatic pathways involving DHPS and explore its potential as a biomarker or therapeutic target.

References

- 1. Discovery of a novel link between microbial derived metabolite, this compound (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

- 2. Metabolism of this compound by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C3H7O5S- | CID 21471089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroxy-1-propanesulfonic acid | C3H8O5S | CID 112025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aablocks.com [aablocks.com]

- 7. Sodium 2,3-dihydroxypropane-1-sulfonic acid | C3H8NaO5S+ | CID 54611362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of chiral sulfonate compound this compound (DHPS) by Roseobacter bacteria in marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

The Emergence of 2,3-Dihydroxypropane-1-sulfonate: A Key Player in Marine Biogeochemical Cycles

A Technical Guide for Researchers and Drug Development Professionals on the Discovery, Quantification, and Metabolic Significance of a Ubiquitous Marine Sulfonate.

Introduction

Recent discoveries in marine science have unveiled the critical role of 2,3-dihydroxypropane-1-sulfonate (DHPS), a globally abundant organosulfur compound, in the intricate web of marine microbial interactions. Initially overlooked, DHPS is now recognized as a vital metabolic currency, mediating nutrient and energy transfer from phytoplankton to heterotrophic bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery of DHPS in marine environments, detailing its quantification, the experimental protocols for its study, and the key metabolic pathways it influences. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the ecological significance and potential biotechnological applications of this fascinating molecule.

Discovery and Ubiquity

The identification of DHPS as a significant metabolite in marine ecosystems emerged from studies investigating the interactions between phytoplankton and bacterioplankton. Researchers observed that marine bacteria, particularly those from the Roseobacteraceae clade, exhibited a strong transcriptional response to the presence of diatoms.[3][4] This response was characterized by the significant upregulation of genes encoding for the transport and catabolism of DHPS, a compound with no previously established role in the marine microbial food web.[3]

Subsequent investigations confirmed that DHPS is a major cytosolic component of marine diatoms and haptophytes, with intracellular concentrations reaching millimolar levels.[5] Its presence has been documented across a wide range of marine environments, from estuaries and coastal waters to shallow-sea hydrothermal systems, often at concentrations comparable to the well-studied organosulfur compound, dimethylsulfoniopropionate (DMSP).[5][6] This ubiquitous distribution underscores the importance of DHPS in the global marine carbon and sulfur cycles.[1][3]

Quantitative Data on DHPS in Marine Environments

The following tables summarize the reported concentrations of DHPS in various marine contexts, providing a quantitative basis for understanding its ecological relevance.

| Context | Organism/Matrix | Concentration | Reference |

| Intracellular | Marine Diatoms and Haptophytes | Millimolar (mM) range | [5] |

| Intracellular | Nitzschia lecointei (Sea Ice Diatom) | Up to ~85 mmol/L | [5] |

| Seawater | Dissolved Organic Matter Pool | 0.7 ± 0.5 nM | [3] |

| Location | Environment | Concentration Level | Reference |

| Pearl River Estuary | Estuarine | Comparable to DMSP | [5] |

| In situ Coastal Mesocosm | Coastal | Comparable to DMSP | [5] |

| Kueishantao Island | Shallow-sea Hydrothermal System | Comparable to DMSP | [5] |

Experimental Protocols

The study of DHPS in marine environments relies on a suite of sophisticated analytical and microbiological techniques. Below are detailed methodologies for key experiments.

Detection and Quantification of DHPS using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

This method is central to identifying and quantifying DHPS in environmental and biological samples.

-

Sample Preparation:

-

Phytoplankton or bacterial cultures are harvested at the stationary phase.[1]

-

For intracellular metabolite analysis, cells are collected by centrifugation and the pellet is processed.

-

For dissolved DHPS analysis, seawater samples are filtered to remove cellular material.

-

Samples are immediately frozen in liquid nitrogen and stored at -80°C until extraction.[6]

-

-

Chromatographic Separation:

-

An Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a BEH Amide column (e.g., 1.7 µm, 2.1 mm × 100 mm) is used.[7]

-

The mobile phase consists of two solvents: Solvent A (100% acetonitrile) and Solvent B (e.g., 10 mM ammonium (B1175870) acetate).[7]

-

A gradient elution is employed, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B to elute the polar DHPS molecule.[7]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS).

-

Electrospray ionization (ESI) in negative mode is typically used for the detection of sulfonates.

-

Targeted metabolomics is performed by monitoring for the specific mass-to-charge ratio (m/z) of DHPS and its fragmentation products.

-

Culturing of Marine Microorganisms for DHPS Metabolism Studies

Understanding the biological role of DHPS requires the cultivation of relevant marine phytoplankton and bacteria.

-

Phytoplankton Culturing:

-

Diatom and haptophyte strains are grown in appropriate media, such as f/2 medium.[1]

-

Diatom cultures are supplemented with sodium silicate (B1173343) (Na₂SiO₃).[1]

-

Cultures are maintained under controlled conditions of light (e.g., 100 µE·m⁻²·s⁻¹) and temperature (e.g., 20°C).[1]

-

Cell abundance is monitored using flow cytometry or microscopy.[1]

-

-

Bacterial Culturing:

-

Bacterial strains, such as Ruegeria pomeroyi DSS-3, are grown in a suitable basal medium (e.g., modified Silicibacter basal medium).[1]

-

The medium is supplemented with DHPS (e.g., 10 mM) as the primary carbon and sulfur source.[1]

-

Cultures are incubated at an appropriate temperature (e.g., 28°C).[1]

-

Chiral Separation of DHPS Enantiomers

Recent research has highlighted the importance of chirality in DHPS metabolism. A novel method has been developed for the separation of R- and S-DHPS.[1][2]

-

Derivatization:

-

HPLC-MS/MS Analysis:

-

The derivatized enantiomers are then separated and detected using HPLC-MS/MS, allowing for the quantification of each enantiomer in biological and environmental samples.[7]

-

Signaling and Metabolic Pathways

DHPS serves as a key substrate for marine bacteria, entering specific catabolic pathways. The metabolism of DHPS is often stereoselective, with different enzymes responsible for the degradation of its R and S enantiomers.

DHPS Catabolic Pathway in Roseobacteraceae

Marine bacteria of the Roseobacteraceae family possess a well-defined pathway for the utilization of DHPS. The initial steps involve the oxidation of DHPS by specific dehydrogenases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Enantioselective transformation of phytoplankton-derived dihydroxypropanesulfonate by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryptic carbon and sulfur cycling between surface ocean plankton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHPS: Taking a dip in the DOC pool | The Bowman Lab [polarmicrobes.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective transformation of phytoplankton-derived dihydroxypropanesulfonate by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dihydroxypropane-1-sulfonate: Properties, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxypropane-1-sulfonate (DHPS), also known as 3-sulfopropane-1,2-diol, is an organosulfur compound of significant interest in various scientific fields. It plays a crucial role in the global sulfur cycle, particularly in marine environments where it is a key metabolite in the interaction between phytoplankton and bacteria.[1] Recent studies have also highlighted its presence and potential role in the human gut microbiome, linking it to sulfur metabolism and dyshomeostasis.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its metabolic pathways, and detailed experimental protocols for its analysis.

Physical and Chemical Properties

This compound is a polar, water-soluble compound. Its properties are summarized in the tables below, with data compiled from various chemical databases. The data for its acid and sodium salt forms are also presented for a comprehensive overview.

Table 1: Physical and Chemical Properties of 2,3-Dihydroxypropane-1-sulfonic Acid

| Property | Value | Source |

| Molecular Formula | C₃H₈O₅S | PubChem |

| Molecular Weight | 156.16 g/mol | PubChem[3] |

| IUPAC Name | 2,3-dihydroxypropane-1-sulfonic acid | PubChem[3] |

| CAS Number | 10296-76-1 | PubChem[3] |

| Computed XLogP3 | -2.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 156.00924453 Da | PubChem[3] |

| Topological Polar Surface Area | 103 Ų | PubChem[3] |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 154 | PubChem[3] |

Table 2: Physical and Chemical Properties of this compound (Anion)

| Property | Value | Source |

| Molecular Formula | C₃H₇O₅S⁻ | PubChem[4] |

| Molecular Weight | 155.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Computed XLogP3 | -2.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

| Exact Mass | 155.00141949 Da | PubChem[4] |

| Topological Polar Surface Area | 106 Ų | PubChem[4] |

| Heavy Atom Count | 9 | PubChem[4] |

| Complexity | 140 | PubChem[4] |

Table 3: Physical and Chemical Properties of Sodium this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NaO₅S | PubChem[5] |

| Molecular Weight | 178.14 g/mol | PubChem[5] |

| IUPAC Name | sodium;this compound | PubChem |

| CAS Number | 35396-47-5 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |

| Rotatable Bond Count | 3 | PubChem[5] |

| Exact Mass | 177.983364 Da | PubChem |

| Heavy Atom Count | 10 | PubChem[5] |

| Complexity | 158 | PubChem[5] |

Metabolic Pathways

This compound is a key intermediate in the microbial degradation of sulfoquinovose, a major organosulfur compound produced by photosynthetic organisms. The metabolic pathways of DHPS have been particularly well-studied in marine bacteria of the Roseobacter clade.[4][6]

Bacterial Degradation of DHPS in Roseobacter Species

In Roseobacter species, the degradation of DHPS involves a series of enzymatic reactions that ultimately release sulfite (B76179). This sulfite can then be assimilated into sulfur-containing amino acids or oxidized to sulfate. The initial steps involve the oxidation of the hydroxyl groups of DHPS by dehydrogenases.[4]

Several distinct pathways for the subsequent desulfonation have been identified in different Roseobacter strains:[4][6]

-

L-cysteate sulfo-lyase pathway: Utilized by Ruegeria pomeroyi DSS-3.

-

Sulfolactate sulfo-lyase pathway: Predominantly used by Dinoroseobacter shibae DFL 12.

-

Sulfopyruvate decarboxylase and sulfoacetaldehyde (B1196311) acetyltransferase pathway: The primary route in Roseobacter denitrificans OCh 114.

The following diagram illustrates the general workflow for the bacterial degradation of DHPS.

The following diagram details the three distinct enzymatic pathways for desulfonation in different Roseobacter strains.

Experimental Protocols

Analysis of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of DHPS in complex biological and environmental samples.

Sample Preparation (General Workflow)

-

Extraction: For cellular or tissue samples, extraction with a polar solvent such as methanol (B129727) or a methanol/water mixture is recommended. For aqueous samples, direct injection may be possible after filtration.

-

Protein Precipitation: For samples with high protein content (e.g., cell lysates, plasma), protein precipitation should be performed, for instance, by adding a cold organic solvent like acetonitrile (B52724) or methanol.

-

Centrifugation: Centrifuge the samples to pellet precipitated proteins and other cellular debris.

-

Filtration: Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Chromatographic Conditions (Example Method for a Related Compound)

A method for a structurally similar compound, sodium 3-chloro-2-hydroxypropane-1-sulfonate, can be adapted.[7]

-

Column: A mixed-mode column such as Newcrom BH can be effective.[7] For chiral separations to distinguish between R- and S-enantiomers, a chiral stationary phase (e.g., a teicoplanin-based column) would be necessary.[8]

-

Mobile Phase A: Water with a buffer such as ammonium (B1175870) formate.[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: A gradient elution starting with a low percentage of mobile phase B, gradually increasing to elute the analyte.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is suitable for detecting the sulfonated anion.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for DHPS should be monitored. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions can be determined by fragmentation of the precursor ion.

The following diagram outlines the general workflow for HPLC-MS/MS analysis.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of this compound.

Sample Preparation

-

Solvent: Deuterated water (D₂O) is the solvent of choice due to the high polarity of DHPS.[9]

-

Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of D₂O is generally sufficient.[10] For ¹³C NMR, a higher concentration (10-50 mg) is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Internal Standard: A suitable internal standard for chemical shift referencing in D₂O, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), should be added.[3]

-

Filtration: The final solution should be filtered into a clean NMR tube to remove any particulate matter that could affect spectral quality.[10]

NMR Acquisition Parameters (General)

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

-

¹H NMR: A standard one-pulse experiment is typically used. The water signal from residual HOD in the D₂O can be suppressed using appropriate solvent suppression techniques.

-

¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower sensitivity, a larger number of scans will be required.

-

2D NMR: For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Conclusion

This compound is a multifaceted molecule with important roles in environmental and biological systems. This guide has provided a detailed overview of its physical and chemical properties, elucidated its metabolic pathways in key marine bacteria, and outlined experimental protocols for its analysis and characterization. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the functions and applications of this significant organosulfur compound.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. Discovery of a novel link between microbial derived metabolite, this compound (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. Metabolism of chiral sulfonate compound this compound (DHPS) by Roseobacter bacteria in marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH | SIELC Technologies [sielc.com]

- 8. academic.oup.com [academic.oup.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. research.reading.ac.uk [research.reading.ac.uk]

The Ubiquitous Sulfonate: A Technical Guide to 2,3-Dihydroxypropane-1-sulfonate (DHPS) in Phytoplankton

A Deep Dive into the Natural Occurrence, Biosynthesis, and Analysis of a Key Player in the Marine Sulfur Cycle

For Immediate Release

XIAMEN, China – A growing body of research highlights the widespread presence and ecological significance of 2,3-dihydroxypropane-1-sulfonate (DHPS) in marine phytoplankton. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of DHPS, from its natural occurrence and biosynthesis to detailed experimental protocols for its analysis.

First identified as a vital metabolic currency between phytoplankton and bacteria, DHPS is now recognized as a key organosulfur compound in the marine environment, with concentrations comparable to the well-studied dimethylsulfoniopropionate (DMSP).[1][2] Its ubiquitous nature and high intracellular concentrations in prominent phytoplankton groups, such as diatoms and haptophytes, underscore its importance in the global sulfur cycle and marine food webs.[1][3]

This guide summarizes the quantitative data on DHPS concentrations in various phytoplankton species, details the experimental methodologies for its extraction and quantification, and provides visual representations of its proposed biosynthetic pathway and analytical workflows.

Quantitative Occurrence of DHPS in Phytoplankton

DHPS has been found in significant quantities in various phytoplankton species, with intracellular concentrations reaching millimolar levels.[3] The table below summarizes the reported concentrations of DHPS enantiomers in selected marine diatoms and coccolithophores. The presence and ratio of R- and S-DHPS can vary between different phytoplankton groups. Notably, only R-DHPS was detected in the investigated coccolithophore strains, while both enantiomers were found in diatoms.[3]

| Phytoplankton Group | Species | R-DHPS Concentration (mM) | S-DHPS Concentration (mM) | Total DHPS Concentration (mM) |

| Diatoms | Thalassiosira weissflogii | Present | Present | 4-12 |

| Thalassiosira pseudonana | Present | Present | 4-12 | |

| Phaeodactylum tricornutum | Present | Present | 4-12 | |

| Skeletonema costatum | Present | Present | 4-12 | |

| Coccolithophores | Emiliania huxleyi | Present | Not Detected | 4-12 |

| (Haptophytes) | Gephyrocapsa oceanica | Present | Not Detected | 4-12 |

| Tisochrysis galbana | Present | Not Detected | 4-12 | |

| Pleurochrysis carterae | Present | Not Detected | 4-12 |

Data sourced from a study on the enantioselective transformation of phytoplankton-derived DHPS.[3]

Proposed Biosynthetic Pathway of DHPS in Phytoplankton

While the complete biosynthetic pathway of DHPS in phytoplankton is yet to be fully elucidated, research suggests a potential route involving the reduction of cysteinolic acid.[3] The proposed pathway involves the formation of the ketone intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate, which is a prochiral precursor to DHPS.[3]

Caption: Proposed biosynthetic pathway of DHPS in phytoplankton.

Experimental Protocols

Accurate quantification and characterization of DHPS in phytoplankton require robust experimental protocols. The following sections detail the key methodologies cited in the literature.

Phytoplankton Culturing

Diatoms and haptophytes are typically cultured under controlled laboratory conditions. For example, diatoms can be grown in f/2 media supplemented with Na2SiO3, while haptophytes are cultured in f/2 media without the silicate (B1173343) supplement.[3] Cultures are maintained under a controlled light and temperature regime (e.g., 100 μE·m−2·s−1 and 20°C).[3] Cell abundance can be monitored using flow cytometry or microscopy.[3]

Extraction of Intracellular DHPS

For the extraction of intracellular metabolites like DHPS, a common method involves the following steps:

-

Harvesting: Phytoplankton cells are harvested from cultures, typically during the stationary phase, by centrifugation.

-

Washing: The cell pellet is washed to remove extracellular salts and media components.

-

Extraction: The washed cell pellet is then extracted with a solvent mixture, often methanol-based, to lyse the cells and solubilize the intracellular metabolites.[4] It is important to note that some methods may lead to underestimation of certain compounds due to instability in the extraction solvent.[4]

Quantification of DHPS by UHPLC-MS

Targeted metabolomics using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is a widely used technique for the quantification of DHPS.

-

Chromatographic Separation: A C18 column is commonly used for the separation of DHPS from other metabolites.[3]

-

Mass Spectrometry Detection: Detection is achieved using an electrospray ionization (ESI) source, typically in negative ion mode, where the [M-H]− ion of DHPS is monitored.[3]

Chiral Separation of DHPS Enantiomers

To distinguish between the R- and S-enantiomers of DHPS, a novel derivatization method using a chiral phosphorus reagent has been developed.[3][5]

-

Labeling: The chiral center of DHPS is labeled with a chiral phosphorus reagent, converting the enantiomers into diastereomers.[5]

-

Separation: The resulting diastereomers can then be separated using a standard C18 column, as they will have different retention times.[3][5]

Experimental Workflow for DHPS Analysis

The following diagram illustrates a typical experimental workflow for the analysis of DHPS in phytoplankton, from sample collection to data analysis.

Caption: General experimental workflow for DHPS analysis in phytoplankton.

Conclusion

The study of this compound in phytoplankton is a rapidly evolving field. Its discovery as a significant component of the marine organosulfur pool has opened new avenues for understanding the intricate metabolic interactions within marine microbial communities. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate the biosynthesis, physiological roles, and ecological impact of this important biomolecule. Future research will likely focus on elucidating the complete biosynthetic pathway of DHPS, exploring its potential as a biomarker for specific phytoplankton blooms, and uncovering its broader role in marine biogeochemical cycles.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Marine Community Metabolomes Carry Fingerprints of Phytoplankton Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective transformation of phytoplankton-derived dihydroxypropanesulfonate by marine bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3-Dihydroxypropane-1-sulfonate in Diatoms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatoms, a major group of phytoplankton, are prolific producers of the organosulfur compound 2,3-dihydroxypropane-1-sulfonate (DHPS). This molecule plays a crucial role in the marine sulfur cycle and in the adaptation of diatoms to osmotic stress. Despite its abundance and ecological significance, the biosynthetic pathway of DHPS in these organisms remains largely hypothetical. This technical guide provides a comprehensive overview of the current understanding of DHPS biosynthesis in diatoms, integrating available data on the proposed pathway, precursor molecules, and potential enzymatic players. We further present a compilation of relevant quantitative data and detailed experimental protocols to facilitate future research aimed at fully elucidating this important metabolic route.

The Hypothesized Biosynthetic Pathway of DHPS

The biosynthesis of this compound in diatoms is thought to be a multi-step process commencing from the amino acid cysteine. While the complete enzymatic cascade has not been definitively established, a plausible pathway has been proposed based on the detection of key intermediates in DHPS-producing diatoms[1]. The pathway likely involves the oxidation of the thiol group of cysteine, followed by a series of transformations leading to a prochiral ketone intermediate, which is then reduced to yield the final DHPS product.

The proposed steps are as follows:

-

Oxidation of Cysteine to Cysteic Acid: The pathway is presumed to initiate with the oxidation of L-cysteine to L-cysteic acid. This reaction involves the conversion of the sulfhydryl group to a sulfonic acid group.

-

Conversion of Cysteic Acid to Cysteinolic Acid: Subsequently, L-cysteic acid is likely converted to cysteinolic acid (2-amino-3-hydroxy-1-propanesulfonic acid). The precise enzymatic mechanism for this step in diatoms is yet to be characterized.

-

Formation of the Ketone Intermediate: Cysteinolic acid is then proposed to be converted to the prochiral ketone intermediate, 2-oxo-3-hydroxy-propane-1-sulfonate[1]. This step could potentially occur via a transamination or an oxidative deamination reaction.

-

Reduction to DHPS: The final step is the reduction of the ketone group of 2-oxo-3-hydroxy-propane-1-sulfonate to a hydroxyl group, yielding this compound. This reaction is hypothesized to be catalyzed by a ketoreductase, likely a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes[1]. The stereospecificity of this reductase is believed to determine the ratio of R- and S-enantiomers of DHPS observed in different diatom species[1].

An alternative, though less detailed, hypothesis suggests that sulfopropanediol may be formed through the reductive deamination of cysteinolic acid[2]. Further research is required to clarify the relationship between these potential pathways.

Figure 1: Hypothesized biosynthetic pathway of this compound (DHPS) in diatoms.

Quantitative Data on DHPS and Precursors

Quantitative analyses have revealed that DHPS and its precursor, cysteinolic acid, can accumulate to significant levels within diatom cells, particularly under conditions of high salinity. This supports their proposed role as compatible solutes in osmoregulation.

| Metabolite | Diatom Species | Intracellular Concentration | Reference |

| This compound (DHPS) | Various marine diatoms | 4–12 mM | [3] |

| Cysteinolic Acid | Thalassiosira weissflogii | Up to 100 fmol/cell | [4] |

Experimental Protocols

The elucidation of the DHPS biosynthetic pathway requires a combination of techniques in diatom cultivation, metabolite analysis, enzyme assays, and molecular biology. The following sections provide detailed methodologies for key experiments.

Diatom Culturing for Osmotic Stress Experiments

Objective: To induce the production of DHPS and its precursors by exposing diatoms to high salinity conditions.

Materials:

-

Axenic culture of a model diatom species (e.g., Thalassiosira pseudonana CCMP1335).

-

Artificial seawater medium (e.g., f/2 medium).

-

Sodium chloride (NaCl) for adjusting salinity.

-

Sterile culture flasks.

-

Growth chamber with controlled temperature and light conditions.

Protocol:

-

Prepare f/2 medium at different salinities (e.g., 15, 30, and 45 PSU) by adjusting the concentration of NaCl.

-

Inoculate the different salinity media with an axenic culture of T. pseudonana at an initial cell density of approximately 104 cells/mL.

-

Incubate the cultures at a constant temperature (e.g., 18°C) under a defined light:dark cycle (e.g., 14:10 h) and light intensity (e.g., 100 µmol photons m-2 s-1).

-

Monitor cell growth by cell counting using a hemocytometer or an electronic particle counter.

-

Harvest cells during the exponential growth phase for metabolite and gene expression analysis.

Extraction and Analysis of DHPS and Precursors by HPLC-MS/MS

Objective: To identify and quantify DHPS and its precursors in diatom cell extracts.

Materials:

-

Diatom cell pellet.

-

Methanol, chloroform, and water (LC-MS grade).

-

Internal standards (if available).

-

Centrifuge.

-

Lyophilizer or vacuum concentrator.

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

C18 reversed-phase column.

Protocol:

-

Metabolite Extraction:

-

Resuspend the cell pellet in a cold extraction solvent (e.g., methanol:chloroform:water, 2:1:1 v/v/v).

-

Lyse the cells by sonication or bead beating.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant using a lyophilizer or vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., 50% methanol).

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted extract onto a C18 column.

-

Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Operate the mass spectrometer in negative ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of DHPS and its precursors based on their specific parent and fragment ion masses.

-

General Protocol for a Ketoreductase Enzyme Assay

Objective: To measure the activity of the putative ketoreductase that converts 2-oxo-3-hydroxy-propane-1-sulfonate to DHPS.

Materials:

-

Diatom cell-free extract.

-

2-oxo-3-hydroxy-propane-1-sulfonate (substrate).

-

NAD(P)H (cofactor).

-

Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a suitable pH).

-

Spectrophotometer or HPLC-MS/MS system for product detection.

Protocol:

-

Preparation of Cell-Free Extract:

-

Harvest diatom cells and resuspend them in a lysis buffer.

-

Disrupt the cells by sonication, French press, or other suitable methods.

-

Centrifuge the lysate at high speed to remove cell debris and obtain the crude cell-free extract.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the cell-free extract, 2-oxo-3-hydroxy-propane-1-sulfonate, and NAD(P)H in the reaction buffer.

-

Incubate the reaction at a controlled temperature.

-

Monitor the reaction by either:

-

Spectrophotometry: Measure the decrease in absorbance at 340 nm corresponding to the oxidation of NAD(P)H.

-

HPLC-MS/MS: Stop the reaction at different time points by adding a quenching solution (e.g., acid or organic solvent) and analyze the formation of DHPS.

-

-

Include appropriate controls (e.g., reaction without substrate, reaction with boiled extract).

-

-

Data Analysis:

-

Calculate the enzyme activity based on the rate of NAD(P)H consumption or DHPS formation.

-

If possible, determine kinetic parameters such as Km and Vmax.

-

Workflow for Candidate Gene Identification

The identification of the genes encoding the enzymes of the DHPS biosynthetic pathway is a critical next step. A combination of bioinformatics and experimental approaches can be employed to identify candidate genes, particularly for the hypothesized ketoreductase.

Figure 2: Experimental workflow for the identification and validation of candidate genes in the DHPS biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in diatoms is a vital metabolic pathway with significant ecological implications. While a plausible route from cysteine has been proposed, the definitive identification and characterization of the enzymes and their corresponding genes remain a key area for future research. The experimental workflows and protocols outlined in this guide provide a framework for researchers to systematically investigate this pathway. Future efforts should focus on:

-

Identification of the Ketoreductase: Utilizing the proposed workflow to identify and functionally characterize the ketoreductase responsible for the final step of DHPS synthesis.

-

Elucidation of the Upstream Pathway: Characterizing the enzymes involved in the conversion of cysteine to 2-oxo-3-hydroxy-propane-1-sulfonate.

-

Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of the DHPS biosynthesis pathway in response to environmental cues such as salinity.

A complete understanding of DHPS biosynthesis in diatoms will not only provide fundamental insights into diatom physiology and the marine sulfur cycle but may also open avenues for biotechnological applications, including the engineering of diatoms for the production of valuable sulfur-containing compounds.

References

- 1. Details - Thalassiosira_pseudonana - Ensembl Genomes 62 [protists.ensembl.org]

- 2. Chemistry and biology of the aminosulfonate cysteinolic acid: discovery, distribution, synthesis and metabolism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

The Central Role of 2,3-Dihydroxypropane-1-sulfonate in the Global Sulfur Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydroxypropane-1-sulfonate (DHPS) is a highly abundant organosulfonate that plays a pivotal, yet historically overlooked, role in the global biogeochemical sulfur cycle. With an estimated annual production rivaling that of other major sulfur compounds, DHPS serves as a critical metabolic currency between primary producers, such as phytoplankton, and heterotrophic bacteria in marine environments. Its metabolism is a key link in the transformation of organic sulfur, influencing sulfur availability and flux in both marine and terrestrial ecosystems, including the human gut microbiome. This technical guide provides an in-depth overview of the biosynthesis, transport, and enzymatic degradation of DHPS, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development in this field.

Introduction

The global sulfur cycle is a complex network of chemical and biological transformations that moves sulfur between the oceans, land, and atmosphere. While the roles of inorganic sulfate (B86663) and compounds like dimethylsulfoniopropionate (DMSP) are well-established, the significance of sulfonates—organic compounds containing a C-SO₃⁻ functional group—is an area of burgeoning research. Among these, this compound (DHPS) has emerged as a major player.

DHPS is primarily produced from the microbial degradation of sulfoquinovose, the polar headgroup of sulfolipids found in the photosynthetic membranes of plants, algae, and cyanobacteria.[1] The annual global production of sulfoquinovose is estimated to be a staggering 10¹⁰ tons, positioning DHPS as one of the most abundant organosulfur compounds in the biosphere.[1][2] It is found in millimolar concentrations within marine phytoplankton and is actively cycled by marine bacteria, representing a significant reservoir of reduced sulfur and a crucial link in marine carbon and sulfur fluxes.[3][4] Recent discoveries have also identified DHPS in the human gut, where its metabolism is linked to sulfur homeostasis and gut health.[5] This guide delves into the core molecular mechanisms governing the role of DHPS in these critical processes.

Quantitative Data on DHPS Abundance and Metabolism

The concentration of DHPS varies significantly across different environments. Furthermore, the enzymes responsible for its metabolism exhibit specific kinetic properties. This section summarizes the available quantitative data to provide a comparative overview.

Environmental and Intracellular Concentrations of DHPS

| Environment/Organism | Concentration Range | Notes | Reference(s) |

| Marine Diatoms & Coccolithophores (intracellular) | 4–12 mM | Comparable to DMSP concentrations. Both R- and S-DHPS enantiomers are produced. | [4] |

| Pearl River Estuary (particulate) | 0.03–150.0 nmol/L | Higher concentrations found in offshore seawater compared to the inner estuary. | [6] |

| Coastal China Seawater (particulate) | 0.2–11 nM | Both enantiomers are widely detected. | [7] |

| Eastern North Pacific (dissolved) | 0.7 ± 0.5 nM | Measured during a diatom bloom, suggesting efficient bacterial consumption. | [3] |

| Human Stool (Neurodegenerative Disease) | Significantly downregulated | Lower levels observed in patients with Alzheimer's, Parkinson's, and ALS compared to healthy controls. | [1][8] |

Enzyme Kinetic Parameters

The degradation of DHPS is catalyzed by a variety of stereospecific enzymes. The kinetic parameters for DHPS-3-dehydrogenase (HpsN) from Cupriavidus pinatubonensis have been characterized, demonstrating a strong preference for the R-enantiomer of DHPS.

| Enzyme | Substrate | Co-substrate | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference(s) |

| HpsN | R-DHPS | NAD⁺ | 280 ± 30 | 1.1 x 10⁵ | [5] |

| HpsN | S-DHPS | NAD⁺ | 1300 ± 300 | 0.11 | [5] |

| HpsN | NAD⁺ | R-DHPS (8.0 mM) | 30 ± 5 | 1.3 x 10⁵ | [5] |

| HpsN | NAD⁺ | S-DHPS (8.0 mM) | 300 ± 40 | 1.3 x 10³ | [5] |

Note: Kinetic data for other key enzymes such as the anaerobic glycyl radical enzymes DHPS-sulfolyase (HpsG) and DHPS-dehydratase (HpfG), and the DHPS-2-oxidoreductases (HpsO and HpsP) are not yet fully available in the literature.

Metabolic Pathways of DHPS

The transformation of DHPS is a key node in the organosulfur cycle, proceeding through distinct aerobic and anaerobic pathways.

Aerobic Degradation of DHPS

In aerobic marine bacteria, such as those from the Roseobacter clade, DHPS is utilized as a source of carbon and sulfur for growth. The pathways involve initial oxidation steps followed by desulfonation.

Marine bacteria have evolved stereospecific dehydrogenases to process the different enantiomers of DHPS. R-DHPS and S-DHPS are channeled into central metabolism via oxidation to sulfolactate (SL) or other intermediates, which are then desulfonated to release sulfite (B76179) (SO₃²⁻). This sulfite can be assimilated into amino acids or oxidized to sulfate.

Anaerobic Degradation of DHPS

In anaerobic environments, including marine sediments and the human gut, DHPS is metabolized by distinct pathways that employ oxygen-sensitive glycyl radical enzymes. These pathways are critical for sulfur respiration and fermentation.

Sulfate- and sulfite-reducing bacteria utilize DHPS-sulfolyase (HpsG) to directly cleave the C-S bond of DHPS. This releases sulfite, which can then be used as a terminal electron acceptor in anaerobic respiration, ultimately producing hydrogen sulfide (B99878) (H₂S).

Fermenting bacteria employ DHPS-dehydratase (HpfG) to catalyze a C-O cleavage, generating 3-sulfopropionaldehyde. This intermediate is subsequently reduced by an NADH-dependent reductase (HpfD) to 3-sulfopropanol, which is then excreted.

Transport of DHPS

The transport of DHPS across bacterial cell membranes is a critical first step for its metabolism. While this area is still under active investigation, genomic analyses have implicated specific transporter families. The gene cluster for DHPS degradation in Cupriavidus pinatubonensis includes hpsU, which encodes a major facilitator superfamily (MFS) uptake system.[9] In other bacteria, genes for DHPS metabolism are often co-located with genes encoding transporters from the TauE/SafE family of sulfite and sulfonate exporters or sodium:sulfate symporter (SSS) families, suggesting their involvement in DHPS flux.

Experimental Protocols

This section provides detailed methodologies for key experiments in DHPS research. These protocols are based on published methods and can be adapted for specific research questions.

Quantification of DHPS in Environmental Samples by LC-MS/MS

This protocol describes a method for the targeted quantification of DHPS from particulate matter in seawater samples.

-

1. Sample Collection and Extraction:

-

Filter 1-2 L of seawater through a pre-combusted (450°C, 4h) 0.7 µm glass fiber filter (GF/F).

-

Immediately store the filter at -80°C until extraction.

-

Extract the filter by sonication in 5 mL of a methanol/water (80:20, v/v) solution for 30 minutes in an ice bath.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100 µL of ultrapure water for analysis.

-

-

2. LC-MS/MS Analysis:

-

Chromatography:

-

Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A mixed-mode column such as a Newcrom BH or a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 90% B, hold for 2 min; decrease to 50% B over 8 min; hold for 2 min; return to 90% B and equilibrate for 3 min.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Negative ion mode.

-

MRM Transitions: Monitor the transition for DHPS (m/z 155 -> 81) and for an appropriate internal standard.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

-

3. Quantification:

-

Prepare a calibration curve using authentic DHPS standards (0.1 nM to 100 nM).

-

Quantify the DHPS concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Enzyme Assay for DHPS-3-Dehydrogenase (HpsN)

This protocol describes a continuous spectrophotometric assay to measure the activity of NAD⁺-dependent DHPS dehydrogenases like HpsN.

-

1. Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate Stock: 100 mM R-DHPS or S-DHPS in ultrapure water.

-

Cofactor Stock: 10 mM NAD⁺ in ultrapure water.

-

Enzyme: Purified HpsN enzyme, diluted in assay buffer to a suitable working concentration (e.g., 0.1-1.0 µM).

-

-

2. Assay Procedure:

-

Set up a quartz cuvette with a 1 cm path length in a spectrophotometer capable of maintaining a constant temperature (e.g., 30°C).

-

In the cuvette, prepare a 1 mL reaction mixture containing:

-

850 µL Assay Buffer

-

50 µL NAD⁺ Stock (final concentration: 0.5 mM)

-

50 µL Substrate Stock (final concentration: 5 mM)

-

-

Mix by inversion and incubate in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to record a stable baseline.

-

Initiate the reaction by adding 50 µL of the diluted HpsN enzyme.

-

Immediately start monitoring the increase in absorbance at 340 nm (A₃₄₀) for 5-10 minutes. This corresponds to the formation of NADH.

-

-

3. Data Analysis:

-

Determine the initial reaction velocity (v₀) from the linear portion of the A₃₄₀ vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the initial velocity data to the Michaelis-Menten equation.

-

Conclusion and Future Directions

This compound is a cornerstone of the global organosulfur cycle. Its widespread production by photosynthetic organisms and subsequent metabolism by diverse microbial communities underscore its importance in nutrient cycling in both marine and human-associated ecosystems. The discovery of distinct aerobic and anaerobic degradation pathways, along with stereospecific enzymes, has opened new avenues for understanding microbial adaptation and competition.

Despite significant progress, key questions remain. The kinetic parameters for many of the core enzymes in DHPS metabolism are yet to be determined. The specific transport proteins responsible for DHPS uptake and efflux in various bacteria need to be definitively identified and characterized. Furthermore, the full extent of DHPS's impact on human health and its potential as a biomarker or therapeutic target in the context of gut dysbiosis and associated diseases warrants deeper investigation. Future research integrating multi-omics approaches with classical biochemistry and microbial ecology will be essential to fully elucidate the multifaceted role of this globally significant molecule.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]

- 4. Sodium sulfate symporter - Wikipedia [en.wikipedia.org]

- 5. Structural and kinetic insights into the stereospecific oxidation of R -2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatub ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05114A [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. [Enzyme assay of sulfotransferase for cerebroside]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

The Emerging Role of 2,3-Dihydroxypropane-1-sulfonate in the Human Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent discoveries have identified 2,3-Dihydroxypropane-1-sulfonate (DHPS), a sulfated metabolite, as a significant component of the human gut metabolome.[1] Previously studied for its role in marine biogeochemical sulfur cycling, its presence in human stool samples has opened new avenues of research into its physiological relevance and its potential as a biomarker and therapeutic target. This technical guide provides an in-depth overview of the current understanding of DHPS in the human gut microbiome, focusing on its identification, metabolic pathways, and implications for human health, particularly in the context of neurodegenerative diseases.

Quantitative Data Summary

While precise concentration data of DHPS in human stool is still an emerging area of research, preliminary studies have revealed significant differences in its abundance between healthy individuals and those with certain health conditions. The following table summarizes the key quantitative findings reported to date. It is important to note that these are relative changes and further research is needed to establish absolute concentration ranges.

| Condition | DHPS Level Compared to Healthy Controls | Key Bacterial Associations | Reference |

| Neurodegenerative Diseases (NDDs) including Alzheimer's, Parkinson's, and ALS | ~8-fold lower | Increased Bilophila and Desulfovibrio | [1][2] |

| E-cigarette/Smoking | ~20-fold lower | Not specified | [1] |

Metabolic Pathways of DHPS in the Gut Microbiome

Biosynthesis of DHPS from Dietary Sulfoquinovose

The primary precursor for DHPS in the human gut is sulfoquinovose, a sulfonated sugar abundant in green leafy vegetables.[3][4] The biosynthesis of DHPS is a multi-step process involving the cooperative metabolism of different gut bacteria. Key players in this pathway include members of the Firmicutes phylum, such as Eubacterium rectale and Faecalibacterium prausnitzii, which are known to degrade sulfoquinovose.[3][5]

The degradation of sulfoquinovose by these bacteria leads to the formation of DHPS as a key intermediate. This process is a crucial step in the microbial utilization of dietary sulfonated compounds.

Degradation of DHPS and Production of Hydrogen Sulfide (B99878) (H₂S)

Once produced, DHPS can be further metabolized by other members of the gut microbiota, notably sulfate-reducing bacteria such as Bilophila wadsworthia.[6][7][8] These bacteria utilize DHPS in a process that ultimately leads to the production of hydrogen sulfide (H₂S), a volatile signaling molecule with significant physiological effects.[4][9] The accumulation of H₂S in the gut has been linked to both beneficial and pathological outcomes, including inflammation and mitochondrial dysfunction.[2]

Signaling Pathways and Physiological Implications

The degradation of DHPS to H₂S is a critical link to its physiological impact. H₂S is a pleiotropic signaling molecule that can influence various cellular processes. In the context of the gut-brain axis, excessive H₂S production has been implicated in neuroinflammation, a hallmark of neurodegenerative diseases.[10]

The proposed mechanism involves H₂S contributing to oxidative stress and mitochondrial dysfunction in neuronal cells. This can trigger a cascade of inflammatory responses, including the activation of microglia and the release of pro-inflammatory cytokines, which can ultimately lead to neuronal damage.

Experimental Protocols

The identification and quantification of DHPS in the human gut microbiome relies on advanced analytical techniques, primarily untargeted metabolomics using ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). Below is a generalized workflow and protocol based on current best practices for fecal metabolomics.

Experimental Workflow

Detailed Methodologies

1. Fecal Sample Collection and Storage:

-

Collect fresh stool samples and immediately store them at -80°C to quench metabolic activity and prevent degradation of metabolites.

-

Use of a stabilizing agent is recommended if immediate freezing is not possible.

2. Sample Homogenization:

-

Lyophilize (freeze-dry) the fecal samples to remove water content, which allows for more consistent extraction efficiency and accurate quantification.

-

Homogenize the lyophilized sample to a fine powder to ensure uniformity.

3. Metabolite Extraction:

-

Solvent: A common extraction solvent for broad metabolome coverage is a mixture of methanol, acetonitrile, and water. For polar metabolites like DHPS, a higher proportion of water in the extraction solvent may be beneficial.

-

Procedure:

-

Weigh approximately 50 mg of lyophilized fecal powder into a microcentrifuge tube.

-

Add 1 mL of a pre-chilled extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1% formic acid).

-

Vortex thoroughly for 1 minute.

-

Sonicate in an ice bath for 15 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant containing the extracted metabolites.

-

For improved recovery, a second extraction of the pellet can be performed.

-

Pool the supernatants and filter through a 0.22 µm filter.

-

4. UPLC-HRMS Analysis:

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often suitable for the separation of polar compounds like DHPS.

-

Column: A HILIC column (e.g., amide or zwitterionic stationary phase).

-

Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium (B1175870) acetate) and a small percentage of acetonitrile.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high organic to high aqueous content.

-

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement and identification of unknown metabolites.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for sulfonated compounds.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for untargeted analysis.

-

5. Data Processing and Identification:

-

Utilize metabolomics software (e.g., XCMS, MS-DIAL) for peak picking, alignment, and feature detection.

-

Identify DHPS by matching the accurate mass (m/z) and retention time to a chemical standard, and by fragmentation pattern (MS/MS) comparison with spectral libraries.

Conclusion and Future Directions

The identification of this compound in the human gut microbiome represents a significant advancement in our understanding of host-microbe interactions and their impact on health and disease. The link between DHPS metabolism, hydrogen sulfide production, and neuroinflammation highlights a novel potential mechanism in the pathogenesis of neurodegenerative diseases.

Future research should focus on:

-

Quantitative Profiling: Establishing standardized methods for the absolute quantification of DHPS in large cohorts to determine its precise concentration ranges in health and various disease states.

-

Mechanistic Studies: Elucidating the specific enzymatic machinery and regulatory networks governing DHPS biosynthesis and degradation within the gut microbiome.

-

Therapeutic Potential: Investigating the possibility of modulating DHPS levels through dietary interventions (e.g., sulfoquinovose-rich foods) or targeted microbial therapies to influence H₂S production and its downstream effects.

A deeper understanding of the role of DHPS will be instrumental for the development of novel diagnostic tools and therapeutic strategies for a range of human diseases.

References

- 1. Discovery of a novel link between microbial derived metabolite, this compound (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

- 2. Sulfur Metabolites Linked to Neurodegenerative Diseases | ASM.org [asm.org]

- 3. Sulfoquinovose is a select nutrient of prominent bacteria and a source of hydrogen sulfide in the human gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Sulfoquinovose is exclusively metabolized by the gut microbiota and degraded differently in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfoquinovose is exclusively metabolized by the gut microbiota and degraded differently in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Hydrogen Sulfide on the Microbiome: From Toxicity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 2,3-Dihydroxypropane-1-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxypropane-1-sulfonate (DHPS) is a ubiquitous organosulfur compound with significant roles in biogeochemical cycles and potential implications for human health. The presence of a chiral center at the C2 position gives rise to two stereoisomers, (R)- and (S)-DHPS, whose distinct biological activities are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of the chirality and stereoisomers of DHPS, including their synthesis, characterization, and biological significance. Detailed experimental protocols for chiral separation and analysis are presented, alongside a discussion of the known metabolic pathways that differentiate the enantiomers.

Introduction to this compound (DHPS)

This compound, a key intermediate in the marine sulfur cycle, is produced by a variety of marine algae and is readily metabolized by marine bacteria.[1] Its structural simplicity belies a significant stereochemical complexity that dictates its biological function. The molecule possesses a single stereocenter at the second carbon atom, resulting in two non-superimposable mirror images: (R)-2,3-dihydroxypropane-1-sulfonate and (S)-2,3-dihydroxypropane-1-sulfonate. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, exhibit distinct interactions with chiral entities such as enzymes, leading to stereospecific metabolic pathways.[2] Recent studies have also detected DHPS in the human gut metabolome, suggesting a potential role in human physiology and disease.[3]

Stereoisomers of this compound

The two enantiomers of DHPS are depicted below. The Cahn-Ingold-Prelog priority rules are used to assign the (R) and (S) configurations based on the arrangement of substituents around the chiral center (C2).

Physicochemical Properties

While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit differences in their interaction with plane-polarized light. However, specific optical rotation values for the enantiopure (R)- and (S)-DHPS have not been extensively reported in the reviewed literature.

Table 1: Physicochemical Properties of DHPS Stereoisomers

| Property | (R)-2,3-dihydroxypropane-1-sulfonate | (S)-2,3-dihydroxypropane-1-sulfonate |

| Molecular Formula | C₃H₇O₅S⁻ | C₃H₇O₅S⁻ |

| Molecular Weight | 155.15 g/mol | 155.15 g/mol |

| Specific Rotation ([α]D) | Data not available in reviewed literature | Data not available in reviewed literature |

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-DHPS

The enantiomers of DHPS can be synthesized from their corresponding chiral precursors. A common method involves the nucleophilic substitution of a chiral 3-carbon synthon with a sulfite (B76179) salt.

Protocol for the Synthesis of (R)-DHPS:

-

Reactants: (R)-3-chloro-1,2-propanediol and sodium sulfite.

-

Solvent: Water.

-

Procedure: a. Dissolve sodium sulfite in water. b. Add (R)-3-chloro-1,2-propanediol to the solution. c. Reflux the mixture for a specified duration (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS). d. Upon completion, cool the reaction mixture and purify the product, for instance, by recrystallization or column chromatography.

-

Characterization: The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

A similar protocol is followed for the synthesis of (S)-DHPS, starting with (S)-3-chloro-1,2-propanediol.

Chiral Separation and Analysis

Direct chiral High-Performance Liquid Chromatography (HPLC) separation of DHPS enantiomers has been reported to be challenging.[2] An alternative and effective method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Proposed Protocol for Chiral Separation via Derivatization:

-

Chiral Derivatizing Agent: A suitable chiral derivatizing agent, such as a chiral phosphorus reagent like diisopropyl phosphoryl L-alanine (P-L-Ala), can be used.[2]

-

Derivatization Reaction: a. React the racemic mixture of DHPS with the chiral derivatizing agent in an appropriate solvent. b. The reaction will form two diastereomers with different physicochemical properties.

-

HPLC Analysis:

-

Column: A standard reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Mass spectrometry (MS) or UV detection, depending on the properties of the derivatized product.

-

-

Quantification: The relative peak areas of the two separated diastereomers correspond to the enantiomeric composition of the original DHPS sample.

Table 2: Illustrative HPLC Data for Diastereomers of Derivatized DHPS (Hypothetical)

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 (from R-DHPS) | 12.5 | 2.1 |

| Diastereomer 2 (from S-DHPS) | 14.2 | - |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Biological Significance and Stereospecific Metabolism

The biological activity of DHPS is highly dependent on its stereochemistry. In marine ecosystems, bacteria have evolved stereospecific enzymes to metabolize the different enantiomers of DHPS.

Stereospecific Enzymes in Marine Bacteria

Several dehydrogenases have been identified in marine bacteria that exhibit strict stereoselectivity for either (R)- or (S)-DHPS.[2]

-

HpsO (R-DHPS dehydrogenase): Specifically binds to and oxidizes (R)-DHPS.

-

HpsP (S-DHPS dehydrogenase): Specifically binds to and oxidizes (S)-DHPS.

-

HpsN (R-DHPS dehydrogenase): Also exhibits specificity for (R)-DHPS.

These enzymes initiate the catabolic pathway of DHPS, channeling the enantiomers into different metabolic routes.

DHPS in the Human Gut Microbiome

The recent discovery of DHPS in human stool samples opens new avenues of research into its role in human health.[3] The metabolic dysregulation of sulfur compounds has been linked to various diseases, and the stereoisomeric composition of gut-derived DHPS may be a critical factor. Further studies are needed to elucidate the specific metabolic pathways and physiological effects of DHPS enantiomers in the human gut.

Conclusion

The chirality of this compound is a key determinant of its biological function. The (R) and (S) enantiomers are metabolized through distinct, stereospecific enzymatic pathways, highlighting the importance of enantioselective analysis in biological and environmental studies. While direct chiral separation of DHPS remains a challenge, derivatization-based methods offer a robust approach for the quantification of its stereoisomers. As research into the role of DHPS in complex biological systems, including the human gut microbiome, continues to evolve, a thorough understanding of its stereochemistry will be paramount for drug development professionals and researchers in the life sciences.

References

- 1. Metabolism of this compound by marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Discovery of a novel link between microbial derived metabolite, this compound (DHPS), and cryptic sulfur metabolism in the human gut associated with metabolic dysregulation - American Chemical Society [acs.digitellinc.com]

Spectroscopic Profile of 2,3-Dihydroxypropane-1-sulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,3-dihydroxypropane-1-sulfonate (DHPS), a significant organosulfur compound found in various biological and environmental systems. This document is intended to be a comprehensive resource for researchers and professionals involved in the study and application of this molecule.

Introduction

This compound (DHPS) is a key intermediate in the biogeochemical sulfur cycle and has been identified as an abundant metabolite in marine environments and has been detected in the human gut metabolome. Its simple, chiral structure, featuring two hydroxyl groups and a sulfonate moiety, makes it a molecule of interest for studies in microbial metabolism, environmental science, and potentially as a building block in chemical synthesis. Accurate spectroscopic characterization is fundamental to understanding its roles and potential applications. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for DHPS and provides standardized protocols for its analysis.

Spectroscopic Data

The following sections present the available quantitative NMR and IR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of DHPS in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Data

Experimental ¹H NMR data for this compound has been reported in the literature. A study on the metabolism of DHPS by Roseobacter bacteria provides the following chemical shift assignments:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | 2.99 | dd | 14.46, 7.62 |

| H-1b | - | dd | 14.49, 4.32 |

| H-2 | - | - | - |

| H-3a | - | - | - |

| H-3b | - | - | - |

Note: The full assignment for all protons was not available in the cited source. Predicted ¹H NMR data is available in the Human Metabolome Database (HMDB).

¹³C NMR Data